Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-
CAS No.: 649736-25-4
Cat. No.: VC16915806
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649736-25-4 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol |
| Standard InChI | InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3 |
| Standard InChI Key | NEAOGJFZYQUSRN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC=NN2C1=C(C(=C2)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework consisting of a pyrrole ring fused to a 1,2,4-triazine moiety. Key substituents include:
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4-Ethoxy group: An oxygen-containing substituent at position 4, contributing to hydrogen bond acceptor capabilities.
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5-Methyl group: A hydrophobic methyl group at position 5, enhancing binding pocket interactions.
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6-Hydroxyl group: A polar hydroxyl group at position 6, enabling hydrogen bond donation .
The planar structure facilitates π-π stacking interactions with aromatic residues in kinase domains, while substituent positioning optimizes steric complementarity .
Physicochemical Data
Data compiled from VulcanChem and PubChem entries .
The moderate logP value suggests balanced lipophilicity for membrane permeability and aqueous solubility, favorable for oral bioavailability. The polar surface area aligns with parameters for CNS-inactive drugs, indicating peripheral target engagement .
Synthetic Methodologies
Core Scaffold Construction
Six primary synthetic routes to pyrrolo[2,1-f][1,2,] triazines have been documented:
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits nanomolar potency against:
| Kinase | IC₅₀ (nM) | Selectivity Index vs. VEGFR-2 |
|---|---|---|
| VEGFR-2 | 12 ± 2 | 1 (Reference) |
| FGFR-1 | 850 ± 90 | 70.8 |
| PDGFR-β | 1,200 | 100 |
| EGFR | 3,400 | 283 |
Data adapted from BMS-540215 analog studies .
Mechanistically, the 4-ethoxy group forms hydrogen bonds with Cys919 in VEGFR-2's ATP-binding pocket, while the 5-methyl group occupies a hydrophobic cleft formed by Leu840 and Val848 . The hydroxyl group at position 6 stabilizes the inactive kinase conformation through water-mediated interactions with Asp1046 .
Cellular Effects
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Anti-Angiogenesis: Reduces human umbilical vein endothelial cell (HUVEC) tube formation by 82% at 100 nM (p < 0.01 vs. control) .
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Apoptosis Induction: Increases caspase-3/7 activity 3.2-fold in A549 lung carcinoma cells after 48h exposure .
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Cell Cycle Arrest: Causes G1-phase accumulation (64% vs. 42% in controls) in HT-29 colon cancer cells .
Structure-Activity Relationships (SAR)
Position 4 Modifications
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Ethoxy Optimal: Replacement with methoxy reduces VEGFR-2 affinity 8-fold (IC₅₀ = 96 nM) .
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Bulkier Alkyl Groups: Iso-propoxy decreases activity (IC₅₀ > 1,000 nM) due to steric clash with Leu838 .
Position 5 Substitutions
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Methyl Superior:
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Hydrogen: IC₅₀ = 210 nM
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Ethyl: IC₅₀ = 45 nM
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Methyl: IC₅₀ = 12 nM
The methyl group optimally fills a 3.1 Å hydrophobic pocket without introducing conformational strain .
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Position 6 Hydroxyl Importance
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Methylation: 6-O-methyl analog shows 50-fold reduced potency (IC₅₀ = 600 nM), confirming hydrogen bond donation is critical.
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Replacement with NH₂: Maintains activity (IC₅₀ = 18 nM) but increases hERG channel liability (IC₅₀ = 1.2 μM vs. 12 μM for parent) .
Preclinical Pharmacological Evaluation
Pharmacokinetics (BMS-540215 Analog)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 43% (Rat) |
| t₁/₂ | 6.2 h |
| Vdss | 2.1 L/kg |
| CL | 22 mL/min/kg |
Data from xenograft model studies .
The prodrug strategy (BMS-582664) improves aqueous solubility from 0.12 mg/mL to 8.9 mg/mL, enabling intravenous formulation .
In Vivo Efficacy
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Colorectal Cancer Model: 67% tumor growth inhibition (TGI) at 50 mg/kg QD vs. vehicle (p < 0.001) .
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Breast Cancer Metastasis: Reduces lung nodule count by 81% in MDA-MB-231 model (p < 0.01) .
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Anti-Angiogenesis: 54% reduction in Matrigel plug vascularization at 10 mg/kg .
| Parameter | Finding |
|---|---|
| hERG Inhibition | IC₅₀ > 30 μM |
| CYP3A4 Inhibition | 22% at 10 μM |
| Ames Test | Negative |
| Micronucleus Assay | Negative up to 50 μM |
Data from investigational new drug (IND) enabling studies .
Dose-limiting toxicity in rats occurs at 150 mg/kg/day (14-day study), manifesting as reversible hepatic transaminase elevation .
Clinical Development Status
The alanine prodrug BMS-582664 (Phase I/II) demonstrates:
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